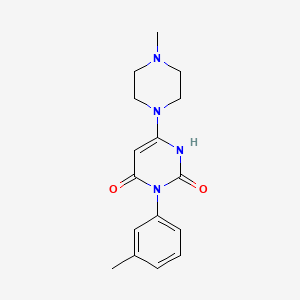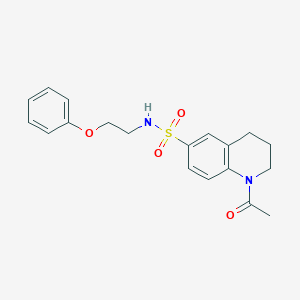
2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide (FMP) is a chemical compound that has been studied for its potential applications in scientific research. FMP is a synthetic chemical that can be synthesized in a laboratory setting. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, which is an enzyme that is involved in the transmission of nerve signals in the body. By inhibiting acetylcholinesterase, this compound can increase the level of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both animals and humans. In animals, this compound has been found to increase the level of acetylcholine in the body, which can lead to increased alertness, improved memory, and increased motor coordination. In humans, this compound has been found to have a variety of effects, including increased alertness, improved cognitive function, and improved mood. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ability to inhibit acetylcholinesterase, which can lead to a variety of physiological effects. Additionally, this compound is relatively easy to synthesize in a laboratory setting. However, this compound can be toxic at high doses and can have adverse effects on the body. Therefore, it is important to use this compound in laboratory experiments with caution.
Direcciones Futuras
The potential applications of 2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide are still being explored. Possible future directions for research on this compound include further studies on its effects on the body, the development of new drugs based on this compound, and the study of its potential applications in other fields, such as neuroscience and pharmacology. Additionally, further studies on the synthesis of this compound and its mechanism of action could lead to the development of more efficient and effective synthesis methods.
Métodos De Síntesis
2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide can be synthesized through a two-step chemical process. In the first step, 4-fluorophenol is reacted with 4-methanesulfonylphenylacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 4-fluorophenoxy-4-methanesulfonylphenylacetamide, which is then reacted with a reducing agent, such as sodium borohydride, to produce this compound.
Aplicaciones Científicas De Investigación
2-(4-fluorophenoxy)-N-(4-methanesulfonylphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. This compound has been found to be useful in the study of proteins, enzymes, and other cellular components. For example, this compound has been used to study the structure and function of the enzyme acetylcholinesterase, which plays an important role in the transmission of nerve signals in the body. Additionally, this compound has been used in the study of the effects of drugs on the human body and in the development of new drugs.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-22(19,20)14-8-4-12(5-9-14)17-15(18)10-21-13-6-2-11(16)3-7-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIYKFJFFFCAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[1-(3-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B6543807.png)


![N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide](/img/structure/B6543824.png)
![N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6543831.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6543835.png)
![[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B6543840.png)
![1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6543861.png)
![methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B6543882.png)
![N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B6543903.png)
![methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6543909.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B6543914.png)

![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6543921.png)